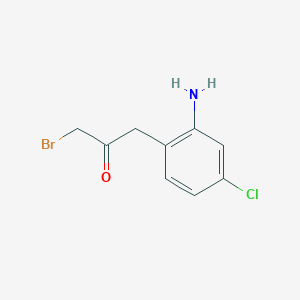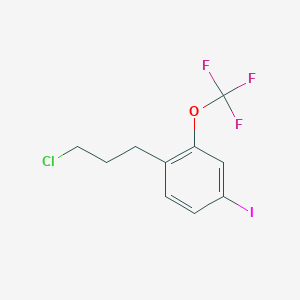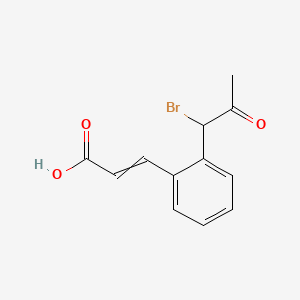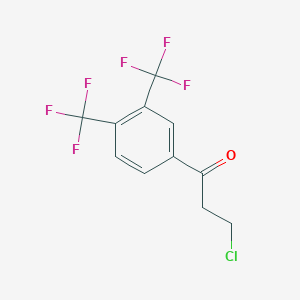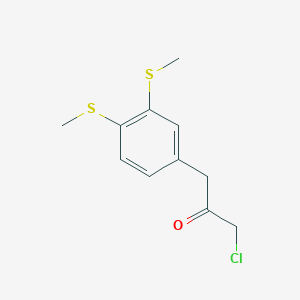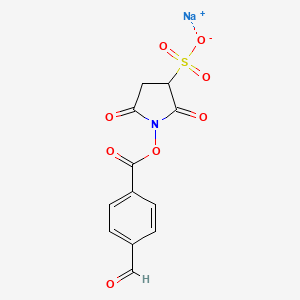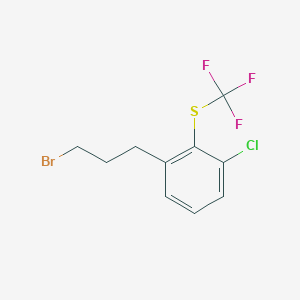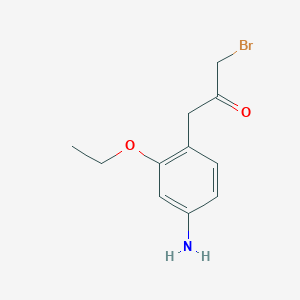![molecular formula C19H29NO B14053717 1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole CAS No. 102409-43-8](/img/structure/B14053717.png)
1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound features a complex structure with a hexyloxyethyl group, making it a unique derivative of indole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-, often involves classical methods such as the Fischer indole synthesis, Bartoli indole synthesis, and the Larock indole synthesis . These methods typically require specific catalysts, solvents, and reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The use of palladium-catalyzed coupling reactions, such as the Heck reaction, is common in large-scale production . Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are typical due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indoles with various functional groups.
Aplicaciones Científicas De Investigación
1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, and immune response .
Comparación Con Compuestos Similares
- 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-
- 1H-Indole, 1-[2-(methoxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-
- 1H-Indole, 1-[2-(ethoxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene-
Uniqueness: 1H-Indole, 1-[2-(hexyloxy)ethyl]-2,3-dihydro-3,3-dimethyl-2-methylene- stands out due to its hexyloxyethyl group, which imparts unique physicochemical properties.
Propiedades
Número CAS |
102409-43-8 |
|---|---|
Fórmula molecular |
C19H29NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1-(2-hexoxyethyl)-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C19H29NO/c1-5-6-7-10-14-21-15-13-20-16(2)19(3,4)17-11-8-9-12-18(17)20/h8-9,11-12H,2,5-7,10,13-15H2,1,3-4H3 |
Clave InChI |
KKOXZNVLIDBQAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCN1C(=C)C(C2=CC=CC=C21)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


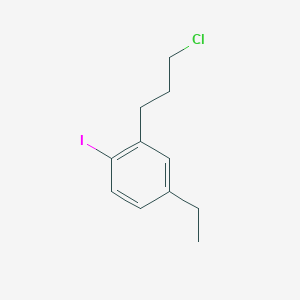
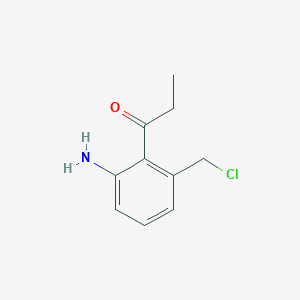

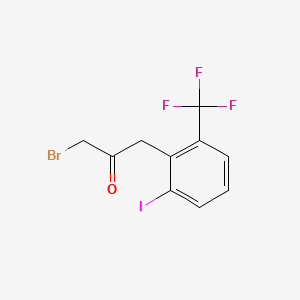
![sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate](/img/structure/B14053663.png)
![tert-Butyl 2-(4'-bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14053677.png)
